6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine
CAS No.:
Cat. No.: VC13801162
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7ClN2 |
|---|---|
| Molecular Weight | 166.61 g/mol |
| IUPAC Name | 6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine |
| Standard InChI | InChI=1S/C8H7ClN2/c1-5-3-10-7-2-6(9)4-11-8(5)7/h2-4,10H,1H3 |
| Standard InChI Key | RORIJCRDOOITCO-UHFFFAOYSA-N |
| SMILES | CC1=CNC2=C1N=CC(=C2)Cl |
| Canonical SMILES | CC1=CNC2=C1N=CC(=C2)Cl |
Introduction
6-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. It is characterized by a fused pyrrole and pyridine ring system, with a chlorine atom at the 6-position and a methyl group at the 3-position. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Synthesis and Applications
The synthesis of 6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine typically involves complex organic chemistry reactions, often starting from simpler pyridine or pyrrole derivatives. This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds.
While specific applications of 6-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine are not widely documented, its structural analogs have been explored for their potential in drug development. For instance, pyrrolopyridine derivatives are known for their diverse biological activities, including interactions with various kinases and receptors, which are crucial in cancer therapy and other medical treatments .
Safety and Handling
6-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine is classified as a hazardous material, requiring careful handling and storage. It is not intended for medical or consumer use and should only be handled by professionals in research laboratories or industrial settings .
| Hazard Information | Details |
|---|---|
| Signal Word | Danger |
| Hazard Statements | H302, H318 |
| Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338, P310, P330, P501 |
| UN Number | 1759 |
| Packing Group | III |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume